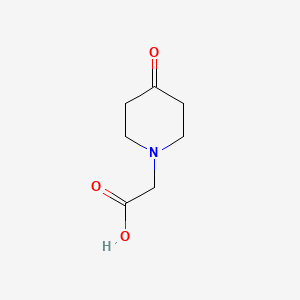

2-(4-Oxopiperidin-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxopiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUSEZWKXFKLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Oxopiperidin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Oxopiperidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization is of significant interest to researchers.[1] This document details a robust, one-step synthetic protocol, outlines the underlying chemical principles, and provides a thorough guide to the analytical techniques used for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this versatile intermediate.

Introduction: The Significance of the Piperidone Scaffold

The piperidine ring is a fundamental heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The 4-piperidone core, in particular, serves as a versatile synthetic intermediate, allowing for diverse functionalization at the nitrogen atom and the carbonyl group. This adaptability makes this compound a key precursor in the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders where it can be a component of molecules designed to modulate neurotransmitter systems.[1]

This guide focuses on a direct and efficient synthetic route to this compound and provides a detailed analysis of its structural and physicochemical properties through various spectroscopic techniques.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is achieved through a direct N-alkylation of 4-piperidone. This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperidone ring acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid.

Reaction Scheme

The overall reaction is as follows:

References

Physical and chemical properties of 2-(4-Oxopiperidin-1-yl)acetic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Oxopiperidin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 218772-96-4). As a pivotal building block in medicinal chemistry, particularly for the development of therapeutics targeting neurological disorders, a thorough understanding of its characteristics is essential for researchers, chemists, and drug development professionals.[1] This document consolidates critical data including structural identifiers, physicochemical properties, spectroscopic signatures, and safety protocols. Furthermore, it offers detailed, field-proven experimental methodologies for the determination of key parameters like pKa and solubility, grounding theoretical data in practical application.

Compound Identification and Structure

Accurate identification is the foundation of all scientific work. This compound is a heterocyclic compound featuring a piperidine ring functionalized with a ketone and an N-substituted acetic acid moiety.[2] These functional groups dictate its chemical behavior, reactivity, and potential as a scaffold in drug design.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 218772-96-4 | [1][2][3] |

| Molecular Formula | C₇H₁₁NO₃ | [1][2][4] |

| Molecular Weight | 157.17 g/mol | [1][3] |

| IUPAC Name | This compound | [2][3] |

| SMILES | [H]OC(=O)CN1CCC(=O)CC1 | [2][4] |

| InChIKey | ZBUSEZWKXFKLCT-UHFFFAOYSA-N | [2][3] |

| Common Synonyms | (4-oxo-1-piperidinyl)acetic acid, 1-Piperidineacetic acid, 4-oxo- | [3][5] |

| Related Compounds | This compound hydrochloride (CAS: 1185300-59-7) | [6][7] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence formulation, delivery, and pharmacokinetic profiles in drug development.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Comments and Insights |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [1][3] Commercially available at high purity, suitable for most R&D applications. |

| Melting Point | Data not readily available | Requires experimental determination. Expected to be a relatively high-melting solid due to its zwitterionic potential and hydrogen bonding capabilities. |

| Boiling Point | Data not readily available | Likely to decompose upon heating before boiling under atmospheric pressure. |

| pKa | Data not readily available | The carboxylic acid group is expected to have a pKa in the range of 3-5. The piperidine nitrogen's basicity is attenuated by adjacent electron-withdrawing groups. See Section 4.1 for an experimental protocol. |

| Solubility | Data not readily available | As a carboxylic acid, solubility is expected to be pH-dependent. It is likely soluble in aqueous bases and polar organic solvents. The hydrochloride salt form exhibits higher aqueous solubility. See Section 4.2 for a determination protocol. |

| Storage | Store in a refrigerator or at room temperature, sealed and dry.[1][3] The hydrochloride salt should be stored under an inert atmosphere.[6] | Protect from moisture to prevent potential hydration or degradation. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. Below are the anticipated spectral characteristics for this compound, based on its molecular structure.

¹H NMR Spectroscopy (Proton NMR)

-

δ 10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH ). This peak is often broad and may exchange with D₂O.

-

δ ~3.5-4.0 ppm (singlet, 2H): Methylene protons of the acetic acid group (-N-CH₂ -COOH). The singlet nature indicates no adjacent protons for coupling.

-

δ ~2.8-3.2 ppm (triplet or multiplet, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen atom (-N-CH₂ -).

-

δ ~2.4-2.7 ppm (triplet or multiplet, 4H): Methylene protons on the piperidine ring adjacent to the carbonyl group (-CH₂ -C=O).

¹³C NMR Spectroscopy (Carbon NMR)

-

δ ~170-175 ppm: Carbonyl carbon of the carboxylic acid (C =O).

-

δ ~205-210 ppm: Carbonyl carbon of the ketone (C =O).

-

δ ~55-60 ppm: Methylene carbon of the acetic acid group (-N-C H₂-COOH).

-

δ ~50-55 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

-

δ ~40-45 ppm: Methylene carbons of the piperidine ring adjacent to the ketone.

Mass Spectrometry (MS)

For electrospray ionization (ESI), the compound is expected to be readily detected in both positive and negative ion modes.

-

Positive Mode [M+H]⁺: Expected m/z ≈ 158.076

-

Negative Mode [M-H]⁻: Expected m/z ≈ 156.061

Infrared (IR) Spectroscopy

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~1710-1740 cm⁻¹ (sharp, strong): C=O stretch from the ketone group.

-

~1680-1710 cm⁻¹ (sharp, strong): C=O stretch from the carboxylic acid dimer.

-

~1150-1250 cm⁻¹: C-N stretch.

Key Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with robust methods to determine critical physicochemical parameters.

Determination of pKa by Potentiometric Titration

Causality: The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. For a pharmaceutical intermediate, the pKa governs its solubility, absorption, and distribution. Potentiometric titration is a reliable and direct method to measure this value by monitoring pH changes upon the addition of a titrant.[8][9] The pKa corresponds to the pH at which the acid is 50% ionized (the half-equivalence point).[9]

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh approximately 15.7 mg of this compound and dissolve it in 10 mL of deionized water to create a ~0.01 M solution. Maintain a constant ionic strength if required by adding a background electrolyte like 0.1 M KCl.

-

Titrant: Use a standardized solution of 0.1 M NaOH as the titrant.

-

Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting sigmoidal curve will show a sharp inflection at the equivalence point.

-

pKa Calculation: Determine the exact volume at the equivalence point (Veq). The pKa is the pH value on the curve corresponding to the volume at the half-equivalence point (Veq / 2).

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: Solubility is a crucial parameter that affects a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a reliable measure of the compound's intrinsic solubility (S₀).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the analyte, e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Result: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Synthesis and Reactivity

Understanding the synthesis of a building block is key to its application and cost-effective use in larger-scale campaigns.

General Synthesis Pathway

A common and efficient route to synthesize this compound involves the N-alkylation of 4-piperidone with a protected haloacetic acid derivative, followed by deprotection. The use of a tert-butyl ester is advantageous as it can be selectively removed under acidic conditions.

Caption: General synthesis pathway for the target compound.

A published method describes the synthesis of the tert-butyl ester intermediate by partitioning the reaction mixture between a saturated potassium carbonate solution and ether.[10] This basic workup neutralizes the hydrobromide byproduct and extracts the desired ester into the organic phase.

Applications in Drug Discovery

This compound is not just a laboratory chemical; it is a strategically important intermediate in the pharmaceutical industry.

-

Scaffold for API Synthesis: It serves as a key building block for creating more complex molecules.[1] Its bifunctional nature (ketone and carboxylic acid) allows for diverse chemical modifications.

-

Neurological Drug Development: The piperidine scaffold is a common feature in centrally active agents. This compound is particularly utilized in the synthesis of potential drugs for conditions like anxiety, depression, and cognitive disorders, where modulation of neurotransmitter systems is the therapeutic goal.[1]

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical.

Table 3: GHS Hazard Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |

Handling Recommendations:

-

Use only in a well-ventilated area, such as a chemical fume hood.[12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Keep containers tightly closed when not in use.[14]

-

Store in a cool, dry place away from incompatible materials.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS 218772-96-4 [matrix-fine-chemicals.com]

- 3. This compound | 218772-96-4 [sigmaaldrich.com]

- 4. This compound | CAS 218772-96-4 [matrix-fine-chemicals.com]

- 5. 218772-96-4 CAS MSDS ((4-OXO-PIPERIDIN-1-YL)-ACETIC ACID HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1185300-59-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. This compound hydrochloride-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (4-OXO-PIPERIDIN-1-YL)-ACETIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. 2-(2-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 3760176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. uwm.edu [uwm.edu]

An In-Depth Technical Guide to 2-(4-Oxopiperidin-1-yl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-Oxopiperidin-1-yl)acetic acid, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core identity, synthetic pathways, strategic applications, and essential safety protocols. The insights herein are grounded in established chemical principles and its practical utility in the synthesis of advanced pharmaceutical intermediates.

Part 1: Core Molecular Identity and Physicochemical Properties

This compound is a bifunctional organic compound featuring a 4-piperidone core N-substituted with an acetic acid moiety. This unique arrangement of a cyclic ketone, a tertiary amine, and a carboxylic acid makes it a versatile scaffold for chemical elaboration.

Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing a clear basis for its sourcing and characterization.

| Identifier | Value | Reference |

| CAS Number | 218772-96-4 | [1][2][3] |

| Alternate CAS | 1185300-59-7 (HCl salt) | [4][5] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1][3] |

| Molecular Weight | 157.17 g/mol | [2][3] |

| InChIKey | ZBUSEZWKXFKLCT-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1C(C(=O)CCN1CC(=O)O) | [1][6] |

Molecular Structure

The structure combines the rigidity of the piperidone ring with the functional reactivity of the carboxylic acid group. The nitrogen atom, being part of a tertiary amine, is non-basic under typical physiological conditions, while the ketone at the C4 position and the terminal carboxyl group serve as primary handles for synthetic modification.

Caption: 2D structure of this compound.

Physicochemical Properties

The compound's physical properties dictate its handling, storage, and application in various reaction conditions.

| Property | Value | Reference |

| Physical Form | Solid | [2] |

| Typical Purity | ≥95% | [2][3] |

| Storage Temp. | Refrigerator (2-8 °C) | [2] |

| Solubility | Soluble in polar organic solvents and aqueous base |

Part 2: Synthesis and Reactivity

Synthetic Rationale

The synthesis of this compound is a foundational step for accessing a wide range of more complex molecules. Its structure is a common feature in pharmacologically active agents, particularly those targeting the central nervous system. The strategic placement of the ketone and carboxylic acid allows for orthogonal chemical modifications, enabling the construction of diverse molecular libraries.

General Synthetic Workflow

A prevalent and efficient method for synthesizing the title compound is the N-alkylation of a 4-piperidone precursor with an acetic acid surrogate, typically a haloacetate ester. This is followed by ester hydrolysis to unmask the carboxylic acid. Using an ester intermediate is crucial as it prevents the acidic proton of a haloacetic acid from interfering with the basicity of the piperidone nitrogen, ensuring a clean alkylation reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following two-step protocol is a robust method for laboratory-scale synthesis, adapted from related procedures.[7]

Step 1: Synthesis of tert-butyl 2-(4-oxopiperidin-1-yl)acetate

-

Setup: To a round-bottom flask charged with 4-piperidone hydrochloride (1.0 eq), add a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (Et₃N, 2.2 eq), to neutralize the hydrochloride salt and scavenge the HBr byproduct. Stir the suspension at room temperature for 15-20 minutes.

-

Causality: The base is essential to deprotonate the piperidone nitrogen, activating it as a nucleophile for the subsequent alkylation. An excess is used to drive the reaction to completion.

-

-

Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise to the mixture. Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Causality: The tert-butyl ester is chosen as a protecting group for the carboxylic acid. It is stable to the basic reaction conditions but can be easily removed under acidic conditions.

-

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between a saturated aqueous solution of sodium bicarbonate and an organic solvent like ethyl acetate or diethyl ether.[7]

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis to this compound

-

Deprotection: Dissolve the crude tert-butyl ester from the previous step in a minimal amount of dichloromethane (DCM).

-

Acidolysis: Add an excess of trifluoroacetic acid (TFA, 5-10 eq) and stir the solution at room temperature. The reaction is typically complete within 1-4 hours.

-

Causality: TFA protonates the ester oxygen, facilitating the elimination of isobutylene gas and forming the desired carboxylic acid. This method is effective and yields clean conversion.

-

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the crude this compound, often as a TFA salt. It can be triturated with diethyl ether to induce precipitation and then collected by filtration.

Part 3: Applications in Drug Discovery

The true value of this compound lies in its role as a versatile pharmaceutical intermediate.[3] Its structural motifs are present in a multitude of drug candidates.

Scaffold for Neurological Drug Candidates

The piperidine ring is a privileged scaffold in central nervous system (CNS) drug discovery due to its ability to confer favorable pharmacokinetic properties. This compound serves as a key building block for molecules targeting neurological disorders, including anxiety, depression, and cognitive impairments.[3] The ketone can be functionalized via reactions like reductive amination or Wittig reactions, while the carboxylic acid is readily converted to amides, esters, or other bioisosteric groups.

Gateway to Bioisosteric Heterocycles: The Oxadiazole Example

In medicinal chemistry, carboxylic acids are often replaced with bioisosteres to improve metabolic stability, cell permeability, or target engagement. One such bioisostere is the 1,2,4-oxadiazole ring.[8][9] The carboxylic acid of our title compound is an excellent starting point for the synthesis of 1,2,4-oxadiazole derivatives, which are known to possess a wide spectrum of biological activities.[10][11]

The synthesis typically involves activating the carboxylic acid and reacting it with an amidoxime.

Caption: Conversion of the carboxylic acid to a 1,2,4-oxadiazole bioisostere.

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate. The known hazards and handling recommendations for this compound are outlined below.

GHS Hazard Identification

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Reference |

| Acute Toxicity | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [2] |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [2][12] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [2][12] |

| Respiratory Irrit. | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [2][12] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[12][14]

-

Hygiene: Avoid breathing dust.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][15]

-

Spill Response: In case of a spill, absorb with an inert material and place it into a suitable, sealed container for disposal.

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, refrigeration at 2-8 °C is recommended.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable tool for the drug discovery scientist. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for creating novel molecular entities with significant therapeutic potential. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this building block to accelerate the development of next-generation pharmaceuticals.

References

- 1. This compound | CAS 218772-96-4 [matrix-fine-chemicals.com]

- 2. This compound | 218772-96-4 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. 1185300-59-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 6. This compound | CAS 218772-96-4 [matrix-fine-chemicals.com]

- 7. (4-OXO-PIPERIDIN-1-YL)-ACETIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. soc.chim.it [soc.chim.it]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 12. aksci.com [aksci.com]

- 13. fishersci.ca [fishersci.ca]

- 14. uwm.edu [uwm.edu]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Oxopiperidin-1-yl)acetic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Oxopiperidin-1-yl)acetic acid, a key building block in pharmaceutical synthesis. This document outlines detailed, field-proven methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, this guide establishes a robust framework for the unambiguous structural elucidation and purity assessment of this compound, ensuring scientific integrity and supporting drug development workflows.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a piperidone core and a carboxylic acid moiety. Its structural features make it a valuable intermediate in the synthesis of a variety of biologically active molecules. The piperidone ring is a common scaffold in medicinal chemistry, and the acetic acid side chain provides a handle for further chemical modifications. Given its role in the development of potential therapeutics, rigorous characterization of its structure and purity is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular properties.

This guide is designed to provide researchers with both the practical protocols and the intellectual framework for a thorough spectroscopic analysis of this compound.

Integrated Spectroscopic Workflow

The structural elucidation of an organic molecule is most effective when information from various spectroscopic techniques is integrated. Each technique probes different aspects of the molecular structure, and their combined data provide a more complete picture than any single technique alone. The following workflow illustrates a logical approach to the spectroscopic characterization of this compound.

Caption: A generalized workflow for the spectroscopic characterization of an organic molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. For this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and ensure the observation of the molecular ion.[1][2]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The sample should be fully dissolved to prevent clogging of the ESI needle.[3]

-

Instrument Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion detection.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray formation (e.g., 160 psi).[4]

-

Drying Gas (N₂): Flow rate and temperature should be optimized to ensure desolvation without thermal degradation.

-

Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and potential fragments.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 158.08 | Protonated molecular ion (C₇H₁₂NO₃⁺) |

| [M+Na]⁺ | 180.06 | Sodiated molecular ion (C₇H₁₁NNaO₃⁺) |

Interpretation of the Mass Spectrum

The molecular formula of this compound is C₇H₁₁NO₃, corresponding to a molecular weight of 157.17 g/mol . In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 158.08. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, which is consistent with the "nitrogen rule" in mass spectrometry.[5][6]

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation may occur. The fragmentation of cyclic ketones is often initiated by α-cleavage adjacent to the carbonyl group.[7] For the piperidone ring, this would lead to a ring-opened radical cation. Additionally, fragmentation of amines is often dominated by α-cleavage, which in this tertiary amine would involve cleavage of the C-C bonds adjacent to the nitrogen.[8][9][10] A likely fragmentation pathway involves the loss of the carboxylic acid group or parts of the piperidone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, several sampling techniques can be employed. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.[11]

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[12]

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to obtain a high-quality spectrum.

-

-

Data Acquisition: Acquire a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad | O-H stretch (carboxylic acid) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1250 | Medium-Strong | C-N stretch (tertiary amine) |

| ~1200 | Medium-Strong | C-O stretch (carboxylic acid) |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

-

O-H Stretch: A very broad absorption band is anticipated in the region of 3400-2400 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of a carboxylic acid.[13]

-

C-H Stretch: Absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching vibrations of the methylene groups in the piperidone ring and the acetic acid moiety.

-

C=O Stretches: Two strong absorption bands are expected in the carbonyl region. The ketone C=O stretch should appear around 1715 cm⁻¹. The carboxylic acid C=O stretch is also expected in this region, typically around 1700 cm⁻¹. These two peaks may overlap to form a broad, strong absorption.

-

C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a number of bands corresponding to C-N and C-O stretching vibrations, as well as various bending vibrations. A medium to strong band around 1250 cm⁻¹ can be attributed to the C-N stretching of the tertiary amine, and a similar band around 1200 cm⁻¹ to the C-O stretch of the carboxylic acid. The presence of these characteristic bands provides strong evidence for the proposed structure.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the complete molecular structure, providing detailed information about the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a high-quality 5 mm NMR tube.[16][17][18] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can affect chemical shifts, so it is important to report the solvent used.[17]

-

Ensure the sample is fully dissolved and the solution is homogeneous. Filter the solution if any particulate matter is present.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

The spectral width should be set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[16]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Predicted NMR Data

Caption: Molecular structure of this compound with proton and carbon environments.

¹H NMR (400 MHz, DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~10-12 | Broad Singlet | 1H | -COOH |

| b | ~3.3 | Singlet | 2H | -NCH₂COOH |

| c | ~2.8 | Triplet | 4H | -N(CH₂)₂- (adjacent to N) |

| d | ~2.4 | Triplet | 4H | -C(O)(CH₂)₂- (adjacent to C=O) |

¹³C NMR (100 MHz, DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~208 | C=O (ketone) |

| 2 | ~172 | C=O (carboxylic acid) |

| 3 | ~58 | -NCH₂COOH |

| 4 | ~52 | -N(CH₂)₂- (adjacent to N) |

| 5 | ~40 | -C(O)(CH₂)₂- (adjacent to C=O) |

Interpretation of the NMR Spectra

¹H NMR: The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule.[19]

-

The most downfield signal, a broad singlet between 10 and 12 ppm, is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

A singlet at approximately 3.3 ppm integrating to 2H is assigned to the methylene protons of the acetic acid moiety (b). It is a singlet because there are no adjacent protons to couple with.

-

The piperidone ring protons are expected to give rise to two signals. The protons on the carbons adjacent to the nitrogen (c) will be deshielded and appear as a triplet around 2.8 ppm, integrating to 4H.

-

The protons on the carbons adjacent to the carbonyl group (d) will also be deshielded and are expected as a triplet around 2.4 ppm, also integrating to 4H. The triplet multiplicity arises from coupling to the adjacent methylene protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.[20][21][22][23][24]

-

The two carbonyl carbons are the most deshielded. The ketone carbonyl (1) is expected at a very downfield chemical shift, around 208 ppm. The carboxylic acid carbonyl (2) will appear at a slightly more upfield position, around 172 ppm.

-

The carbon of the methylene group attached to the nitrogen in the acetic acid side chain (3) is expected around 58 ppm.

-

The two equivalent methylene carbons adjacent to the nitrogen in the piperidone ring (4) will appear around 52 ppm.

-

The two equivalent methylene carbons adjacent to the carbonyl group in the piperidone ring (5) are the most upfield of the piperidone carbons, expected around 40 ppm.

Integrated Spectroscopic Analysis and Conclusion

The combination of MS, IR, and NMR data provides a self-validating system for the structural confirmation of this compound.[25][26][27][28][29][30][31][32][33]

-

Mass Spectrometry confirms the molecular weight of 157.17 g/mol and the molecular formula C₇H₁₁NO₃.

-

Infrared Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H and C=O stretches), a ketone (C=O stretch), and a tertiary amine (C-N stretch).

-

NMR Spectroscopy provides the definitive structural evidence, showing the connectivity of the atoms and confirming the presence of the piperidone ring and the N-substituted acetic acid side chain. The chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are all consistent with the proposed structure.

This in-depth guide provides the necessary protocols and interpretive framework for the comprehensive spectroscopic characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for researchers, scientists, and drug development professionals.

References

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. GCMS Section 6.11.2 [people.whitman.edu]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. [PDF] The infrared absorption of amino acid side chains. | Semantic Scholar [semanticscholar.org]

- 15. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 16. organomation.com [organomation.com]

- 17. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 18. sites.bu.edu [sites.bu.edu]

- 19. emerypharma.com [emerypharma.com]

- 20. scribd.com [scribd.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 25. chemistry.com.pk [chemistry.com.pk]

- 26. eclass.upatras.gr [eclass.upatras.gr]

- 27. chemistry.com.pk [chemistry.com.pk]

- 28. scribd.com [scribd.com]

- 29. routledge.com [routledge.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. ocw.mit.edu [ocw.mit.edu]

- 32. books.rsc.org [books.rsc.org]

- 33. researchgate.net [researchgate.net]

Literature review on the synthesis of piperidin-4-one derivatives

An In-Depth Technical Guide to the Synthesis of Piperidin-4-one Derivatives

The piperidin-4-one nucleus is a quintessential scaffold in modern medicinal chemistry. As a privileged structure, it is a cornerstone in the design of a vast array of pharmaceuticals and natural products, owing to its versatile chemical handles and defined three-dimensional geometry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing this vital heterocyclic system, blending established methodologies with contemporary innovations. The focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that govern the selection and execution of each synthetic route.

The Mannich Reaction: A Classic and Versatile Approach

The Mannich reaction is a powerful one-pot, three-component condensation that has historically been the most common method for synthesizing symmetrically substituted piperidin-4-ones.[3][5] The reaction's enduring popularity stems from its operational simplicity and the ready availability of starting materials.

Mechanistic Rationale

The reaction proceeds by condensing a ketone bearing α-hydrogens, an aldehyde (typically aromatic), and a primary amine or ammonia source (e.g., ammonium acetate). The causality of the reaction sequence is critical:

-

Iminium Ion Formation: The aldehyde and amine first condense to form an iminium ion, which serves as the key electrophile.

-

Enolate Attack: The ketone, in the presence of an acid or base catalyst, forms an enol or enolate. This nucleophile then attacks the iminium ion.

-

Second Condensation: This sequence repeats on the other side of the ketone, ultimately leading to a double Mannich reaction.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization via amine addition to a carbonyl, followed by dehydration, to yield the piperidin-4-one ring.[6]

A variation of this is the Petrenko-Kritschenko piperidone synthesis , which employs an ester of acetonedicarboxylic acid. This multicomponent reaction yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates, providing additional functional handles for further derivatization.[6][7]

Generalized Reaction Workflow

Figure 1: Conceptual workflow of the Mannich reaction for piperidin-4-one synthesis.

Experimental Protocol: Synthesis of 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one

This protocol is adapted from a standard Mannich condensation procedure.[6]

Materials:

-

p-Chlorobenzaldehyde

-

Butan-2-one

-

Ammonium acetate

-

Ethanol (95%)

Procedure:

-

In a round-bottom flask, dissolve p-chlorobenzaldehyde (2 molar equivalents) and butan-2-one (1 molar equivalent) in 95% ethanol.

-

Add ammonium acetate (1 molar equivalent) to the solution.

-

Heat the reaction mixture to reflux on a hot plate with constant stirring.

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then keep it undisturbed for 24-48 hours to facilitate crystallization.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the purified piperidin-4-one derivative.

| Parameter | Value |

| Aldehyde | p-Chlorobenzaldehyde (2 eq.) |

| Ketone | Butan-2-one (1 eq.) |

| Amine Source | Ammonium Acetate (1 eq.) |

| Solvent | 95% Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | Variable, often 60-80% |

Dieckmann Condensation: An Intramolecular Approach

The Dieckmann condensation provides an alternative route, particularly for N-substituted piperidin-4-ones, through an intramolecular cyclization of a diester.[8][9] This method offers excellent control over the substituent on the nitrogen atom.

Mechanistic Rationale

The synthesis is a multi-step process that is often performed sequentially in one pot:

-

Double Michael Addition: A primary amine is reacted with two equivalents of an α,β-unsaturated ester, such as methyl acrylate. This forms a diester intermediate.

-

Intramolecular Condensation: In the presence of a strong base (e.g., sodium methoxide), one ester is deprotonated at the α-position to form an enolate. This enolate then attacks the carbonyl carbon of the other ester in an intramolecular fashion, forming a five-membered cyclic β-keto ester intermediate and releasing an alcohol.

-

Hydrolysis & Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis, which cleaves the ester group and promotes decarboxylation to yield the final N-substituted piperidin-4-one.[10][11]

Generalized Reaction Workflow

Figure 2: Conceptual workflow of the Dieckmann condensation for piperidin-4-one synthesis.

Experimental Protocol: General Procedure for Dieckmann Cyclization

This is a generalized protocol for the cyclization step, adapted from Marson et al.[9]

Materials:

-

N,N-disubstituted amino diester

-

Sodium methoxide (NaOMe)

-

Methanol

-

Hydrochloric acid (1M)

-

Acetonitrile with 1% water

Procedure:

-

Prepare a solution of the starting diester in anhydrous methanol under a nitrogen atmosphere.

-

Add sodium methoxide (1.1 equivalents) to the solution at room temperature.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the reaction to room temperature and carefully acidify to pH 6 with 1M hydrochloric acid.

-

Extract the aqueous layer with dichloromethane. Dry the combined organic layers over MgSO4 and evaporate the solvent to yield an oily residue of the β-keto ester.

-

To effect decarboxylation, dissolve the residue in acetonitrile containing 1% water and heat the mixture under reflux for 1 hour.

-

After cooling, remove the solvent under reduced pressure to yield the crude piperidin-2,4-dione product (a related structure to the 4-one). Further purification can be achieved by column chromatography.

| Parameter | Value |

| Substrate | N,N-disubstituted amino diester |

| Base | Sodium Methoxide (1.1 eq.) |

| Solvent (Cyclization) | Methanol |

| Solvent (Decarbox.) | Acetonitrile/Water |

| Temperature | Reflux |

| Typical Yield | Good to excellent for the cyclization step |

Aza-Michael Addition: An Atom-Efficient Strategy

The conjugate addition of amines to activated alkenes, known as the aza-Michael addition, is a highly atom-efficient method for constructing the piperidinone ring.[12][13] A double aza-Michael reaction using a divinyl ketone and a primary amine is a particularly concise approach.[14]

Mechanistic Rationale

The reaction involves the sequential 1,4-conjugate addition of a primary amine to a divinyl ketone. The first addition forms an enolate, which is protonated to give a β-amino ketone. The second intramolecular aza-Michael addition then occurs, where the secondary amine attacks the remaining α,β-unsaturated ketone moiety to form the six-membered ring. This intramolecular cyclization is often highly stereoselective.[12][15]

Generalized Reaction Workflow

Figure 3: Conceptual workflow of the double aza-Michael addition for piperidin-4-one synthesis.

Modern Synthetic Approaches

While classic methods remain valuable, modern organic synthesis has introduced powerful new tools for constructing piperidin-4-one derivatives, often with high levels of stereocontrol.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust method for forming cyclic structures, including piperidine derivatives.[16][17] The strategy involves synthesizing a diene precursor containing a nitrogen atom. Treatment with a ruthenium-based catalyst (e.g., Grubbs catalyst) initiates the metathesis cascade, closing the ring to form a tetrahydropyridine, which can then be further functionalized to the desired piperidin-4-one.[18] This method is valued for its exceptional functional group tolerance.[16]

Catalytic Asymmetric Synthesis

For applications in drug development, achieving enantiopure compounds is paramount. Catalytic asymmetric methods have been developed to address this need. A notable example is the phosphine-catalyzed [4+2] annulation of imines with allenes, which can furnish highly functionalized piperidine derivatives with excellent enantioselectivity.[19][20] Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a pathway to enantioenriched 3-substituted piperidines.[21] These methods rely on chiral catalysts or ligands to control the stereochemical outcome of the ring-forming step.

Conclusion

The synthesis of piperidin-4-one derivatives is a rich and evolving field. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemical requirements, and scalability. The classic Mannich and Dieckmann reactions offer reliable and straightforward access to a range of derivatives. For greater efficiency and complexity, aza-Michael additions and multicomponent reactions provide elegant solutions.[22][23] Furthermore, modern catalytic methods like RCM and asymmetric annulations have opened the door to previously inaccessible structures with precise stereochemical control, empowering the next generation of drug discovery and development.[19][24] A thorough understanding of the mechanisms and practical considerations outlined in this guide is essential for any scientist working to harness the potential of this critical pharmacophore.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. ijnrd.org [ijnrd.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. youtube.com [youtube.com]

- 11. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ring Closing Metathesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. One-pot synthesis of functionalized piperid-4-ones: a four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Discovery and history of N-substituted piperidinone compounds

An In-depth Technical Guide to the Discovery and History of N-Substituted Piperidinone Compounds

Abstract

The N-substituted piperidinone scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a vast array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of these vital compounds. We will delve into the foundational synthetic methodologies that first brought these structures to light, trace the evolution of more sophisticated synthetic strategies, and examine their profound impact on drug development, particularly in the realms of neuropharmacology and oncology. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and therapeutic applications of N-substituted piperidinones.

Chapter 1: Foundational Discoveries and Early Synthetic Routes

The story of N-substituted piperidinones is intrinsically linked to the broader history of heterocyclic chemistry and the quest for novel therapeutic agents. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, was recognized early on for its presence in numerous natural products, most notably alkaloids. The introduction of a carbonyl group into this ring system to form a piperidinone creates a versatile chemical scaffold with defined conformational properties and multiple points for functionalization.

The initial impetus for the synthesis of N-substituted piperidinones arose from the need for rigid scaffolds that could mimic the conformation of known bioactive molecules, particularly in the field of analgesics. Early research often focused on creating analogs of existing drugs to improve their efficacy, selectivity, and pharmacokinetic profiles.

One of the earliest and most fundamental methods for the synthesis of the piperidinone core is the Dieckmann condensation . This intramolecular cyclization of a diester, promoted by a strong base, proved to be an effective, albeit sometimes low-yielding, method for creating the 2- and 4-piperidinone ring systems.

The choice of the N-substituent was, and remains, a critical aspect of the medicinal chemistry of these compounds. The nitrogen atom provides a convenient handle for introducing a wide variety of substituents that can profoundly influence the compound's physical, chemical, and biological properties. Early work often involved simple alkyl or benzyl groups, which were readily introduced via N-alkylation of the parent piperidinone or a suitable precursor.

Chapter 2: The Evolution of Synthetic Strategies

As the importance of N-substituted piperidinones in drug discovery grew, so did the need for more efficient, versatile, and scalable synthetic methods. The limitations of classical methods, such as the Dieckmann condensation, which often required harsh reaction conditions and were limited in substrate scope, spurred the development of new synthetic technologies.

A significant advancement came with the application of transition metal-catalyzed cross-coupling reactions, which allowed for the facile introduction of aryl and heteroaryl groups at the nitrogen atom. These methods offered a substantial improvement in terms of efficiency and functional group tolerance.

More recently, methodologies such as the aza-Michael addition have gained prominence for the synthesis of substituted piperidinones. This reaction, involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful and atom-economical route to highly functionalized piperidinone derivatives.

Below is a table summarizing the evolution of key synthetic methodologies for N-substituted piperidinones:

| Method | Description | Typical Conditions | Advantages | Disadvantages |

| Dieckmann Condensation | Intramolecular cyclization of a diester. | Strong base (e.g., NaH, NaOEt) | Forms the core ring structure effectively. | Harsh conditions, limited substrate scope, potential for side reactions. |

| N-Alkylation/Arylation | Introduction of the N-substituent on a pre-formed piperidinone. | Alkyl/aryl halide, base. | Straightforward, wide variety of substituents can be introduced. | Can be difficult for unreactive halides. |

| Reductive Amination | Reaction of a dicarbonyl compound with an amine and a reducing agent. | NaBH(OAc)3, NaBH3CN | Convergent, good yields. | Requires a suitable dicarbonyl precursor. |

| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated carbonyl compound. | Often base or acid-catalyzed. | High atom economy, mild conditions, good for creating stereocenters. | Requires specific starting materials. |

The following diagram illustrates a generalized workflow for the synthesis and functionalization of N-substituted piperidinones, highlighting key decision points for the medicinal chemist.

Caption: A generalized workflow for the synthesis and development of N-substituted piperidinone-based drug candidates.

Chapter 3: Therapeutic Applications and Drug Development

The N-substituted piperidinone scaffold is a remarkably versatile platform for drug discovery, with compounds from this class finding applications in a wide range of therapeutic areas. The ability to modulate the biological activity of these compounds by simply altering the N-substituent makes them particularly attractive for lead optimization campaigns.

Central Nervous System (CNS) Disorders

A significant number of N-substituted piperidinone derivatives have been developed for the treatment of CNS disorders. The rigid piperidinone core is adept at positioning key pharmacophoric elements in the correct orientation to interact with receptors and enzymes in the brain.

For instance, certain N-aryl piperidinones have been investigated as potent and selective modulators of opioid receptors, offering the potential for new analgesics with reduced side effects compared to traditional opioids. The nature of the N-aryl substituent is critical in determining the selectivity for mu, delta, and kappa opioid receptor subtypes.

Furthermore, derivatives of 4-piperidinone have been explored as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds often target specific enzymes or signaling pathways implicated in the pathology of these conditions.

The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for N-substituted piperidinone-based drugs in the CNS.

Caption: A simplified diagram of a GPCR signaling pathway often targeted by N-substituted piperidinone drugs.

Oncology

More recently, the N-substituted piperidinone scaffold has emerged as a promising framework for the development of novel anticancer agents. The ability of these compounds to be readily functionalized allows for the creation of molecules that can selectively target cancer cells or interfere with key signaling pathways involved in tumor growth and proliferation.

For example, certain N-substituted 3-piperidinone derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines. The mechanism of action for these compounds is often complex, involving the inhibition of multiple kinases or the induction of apoptosis.

The structure-activity relationship (SAR) for these anticancer agents is often highly dependent on the nature of the N-substituent. Aromatic and heteroaromatic substituents are frequently employed to engage in specific interactions with the target protein, such as pi-stacking or hydrogen bonding.

Chapter 4: Key Experimental Protocol: Synthesis of N-Benzyl-4-Piperidinone

This protocol provides a representative example of the synthesis of an N-substituted piperidinone via reductive amination, a common and efficient method.

Objective: To synthesize N-benzyl-4-piperidinone from 1,5-diaminopentan-3-one dihydrochloride and benzaldehyde.

Materials:

-

1,5-Diaminopentan-3-one dihydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of 1,5-diaminopentan-3-one dihydrochloride (1.0 eq) in DCM is added benzaldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes.

-

Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-4-piperidinone.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Self-Validation and Causality:

-

The use of sodium triacetoxyborohydride as the reducing agent is crucial as it is mild enough to not reduce the aldehyde starting material but is reactive enough to reduce the iminium ion formed in situ. This selectivity is key to the success of the reaction.

-

The aqueous workup with sodium bicarbonate is necessary to neutralize the reaction mixture and remove any remaining acidic species.

-

Purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound required for biological testing.

Chapter 5: Future Perspectives

The field of N-substituted piperidinones continues to be a vibrant area of research. Future directions are likely to focus on the development of even more efficient and stereoselective synthetic methods, allowing for the creation of increasingly complex and diverse libraries of compounds. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly play an increasingly important role in the rational design of new N-substituted piperidinone-based drugs with improved potency and selectivity. Furthermore, the exploration of novel biological targets for this versatile scaffold will continue to open up new therapeutic opportunities.

The Strategic Utility of 2-(4-Oxopiperidin-1-yl)acetic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Oxopiperidin-1-yl)acetic acid has emerged as a pivotal structural motif and versatile building block in the synthesis of a new generation of therapeutics. Its inherent conformational rigidity, coupled with the synthetic versatility of the ketone and carboxylic acid functionalities, provides a unique scaffold for the design of potent and selective modulators of various biological targets. This technical guide delves into the core attributes of this compound, elucidating its role as a key intermediate in the development of novel therapeutics, with a particular focus on agents targeting the central nervous system (CNS). We will explore the strategic rationale for its incorporation into drug candidates, detail exemplary synthetic pathways, and discuss the analytical methodologies crucial for characterization and quality control.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2][3][4][5] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. The saturated heterocyclic system of piperidine allows for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with biological targets.

This compound represents a strategically functionalized piperidine derivative. The presence of the 4-oxo group and the N-acetic acid side chain offers multiple points for synthetic elaboration, making it a valuable starting material for the construction of complex molecular architectures.[2] This guide will illuminate the therapeutic avenues being explored through the derivatization of this versatile chemical entity.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthetic campaigns.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 157.17 g/mol | --INVALID-LINK-- |

| CAS Number | 218772-96-4 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage | Refrigerator | --INVALID-LINK-- |

Therapeutic Landscape: A Focus on Neurological Disorders

While this compound itself is not a therapeutic agent, its derivatives have shown significant promise in modulating neurotransmitter systems, making it a key intermediate in the development of drugs for a range of neurological and psychiatric conditions.[2] The structural features of this compound are particularly amenable to the synthesis of molecules with potential applications in treating:

-

Anxiety and Depression: The piperidine core can be functionalized to interact with serotonin, dopamine, and norepinephrine transporters and receptors, key targets in the pathophysiology of mood disorders.

-

Cognitive Impairments: Derivatives are being investigated for their potential to modulate cholinergic and glutamatergic pathways, which are implicated in learning and memory.

The 4-oxo group provides a handle for introducing diversity and exploring structure-activity relationships (SAR). It can be reduced to a hydroxyl group, converted to an amine, or used in reactions to form more complex heterocyclic systems, such as spiropiperidines.[1]

Synthetic Strategies and Methodologies

The utility of this compound as a building block is best illustrated through its application in multi-step synthetic sequences. Below are representative protocols for the derivatization of this key intermediate.

Reductive Amination of the 4-Oxo Position

A common and powerful transformation of the 4-keto group is reductive amination, which allows for the introduction of a wide variety of amine-containing substituents.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

-

Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate iminium ion formation.

-

Reducing Agent: Add a mild reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Reductive amination workflow.

Spirocycle Formation via Knoevenagel Condensation

The 4-oxo functionality can also serve as an anchor point for the construction of spirocyclic systems, which are of increasing interest in drug discovery for their ability to introduce three-dimensionality and explore novel chemical space.[1][3]

Experimental Protocol:

-

Reactant Mixture: To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine or ammonium acetate.

-

Condensation: Heat the reaction mixture to reflux and monitor by TLC.

-

Cyclization (if applicable): Subsequent reaction steps may be employed to achieve cyclization and formation of the final spirocyclic product.

-

Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, an extractive work-up followed by column chromatography may be necessary.

Caption: Spirocycle formation workflow.

Bioisosteric Replacement Strategies

In drug design, the carboxylic acid moiety of this compound can be replaced with other functional groups, known as bioisosteres, to modulate physicochemical properties and improve pharmacokinetic profiles.[6][7][8][9][10]

Common Bioisosteres for Carboxylic Acids:

-

Tetrazole: Offers a similar acidic pKa and spatial arrangement but can exhibit improved metabolic stability and cell permeability.

-

Acylsulfonamide: Can mimic the hydrogen bonding pattern of a carboxylic acid and often enhances potency and pharmacokinetic properties.

-

Hydroxamic Acid: A key functional group in many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.

The selection of an appropriate bioisostere is a critical decision in the lead optimization phase of drug discovery and requires careful consideration of the target biology and desired ADME (absorption, distribution, metabolism, and excretion) properties.

Case Study: Application in Kinase Inhibitor Scaffolds

The this compound scaffold can be strategically employed in the design of kinase inhibitors. The piperidine ring can act as a central scaffold to orient pharmacophoric groups towards the hinge region and other key binding pockets of the kinase active site. The acetic acid side chain can be derivatized to form amides that project into solvent-exposed regions, allowing for the fine-tuning of solubility and other physicochemical properties.

Conclusion and Future Perspectives

This compound is a testament to the enduring importance of strategically functionalized heterocyclic scaffolds in drug discovery. Its synthetic tractability and the favorable properties it imparts to its derivatives make it a valuable tool in the medicinal chemist's arsenal. The continued exploration of novel synthetic methodologies and the application of modern drug design principles, such as the use of bioisosterism and the construction of complex three-dimensional structures like spiropiperidines, will undoubtedly lead to the discovery of new and improved therapeutics derived from this versatile building block. As our understanding of the molecular basis of disease deepens, the strategic application of such key intermediates will be crucial in translating that knowledge into life-saving medicines.

References

- 1. Strategies for the synthesis of spiropiperidines - a review of the last 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. bepls.com [bepls.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Bioisosterism - Drug Design Org [drugdesign.org]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico and Docking Studies of 2-(4-Oxopiperidin-1-yl)acetic acid

Abstract

This guide provides a comprehensive walkthrough of the in silico and molecular docking analysis of 2-(4-Oxopiperidin-1-yl)acetic acid, a small molecule with therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of computational drug design. We will explore the essential steps from ligand and protein preparation to the intricacies of docking simulations and the critical analysis of the resulting data. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility. By integrating expert insights with established protocols, this guide aims to empower researchers to effectively leverage computational tools in their drug discovery endeavors.

Introduction: The Rationale for In Silico Analysis

In the landscape of modern drug discovery, computational methods, often referred to as in silico studies, have become indispensable.[1][2][3] These techniques offer a rapid and cost-effective means to screen vast libraries of chemical compounds and predict their potential interactions with biological targets.[4][5] Molecular docking, a cornerstone of in silico drug design, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the molecular interactions.[1][6][7] This predictive power allows researchers to prioritize candidates for synthesis and experimental validation, significantly accelerating the drug development pipeline.[8]

The subject of this guide, this compound, is a small molecule containing a piperidine ring, a common scaffold in medicinal chemistry.[9] Its structural features suggest potential interactions with a variety of biological targets. For the purpose of this technical guide, and in the absence of extensive published biological data for this specific molecule, we will hypothesize a plausible target based on the principle of structural similarity. Structurally related compounds containing the 4-oxopiperidine moiety have shown activity against various enzymes and receptors. For instance, derivatives of piperidine have been investigated for their antibacterial activity.[10] Therefore, for this illustrative guide, we will select a well-characterized bacterial enzyme as our protein target to demonstrate a robust and widely applicable docking workflow. Let us consider D-alanine-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis and a validated target for antibacterial drugs.

This guide will provide a step-by-step protocol for the molecular docking of this compound into the active site of Escherichia coli D-alanine-D-alanine ligase (PDB ID: 1IOW).

The Computational Drug Design Workflow: A Conceptual Overview

The in silico and docking process can be conceptualized as a multi-stage funnel, progressively filtering and refining our understanding of the ligand-protein interaction. The workflow is designed to ensure the chemical and structural integrity of both the ligand and the protein, leading to a biologically relevant docking simulation.

Caption: A high-level overview of the in silico and molecular docking workflow.

Part I: Ligand and Protein Preparation - The Foundation of a Reliable Docking Study

The accuracy of a molecular docking study is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the ligand, this compound, and the target protein, D-alanine-D-alanine ligase.

Ligand Preparation